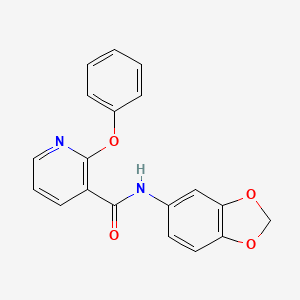

N-(1,3-苯并二氧杂环-5-基)-2-苯氧基吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

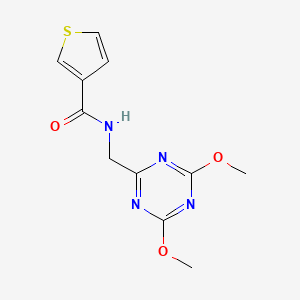

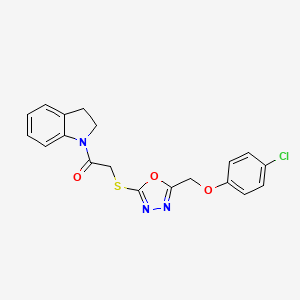

This compound contains a benzodioxol group, a phenoxypyridine group, and a carboxamide group . Compounds with these functional groups are often involved in various chemical reactions and have potential applications in different fields.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes . For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis

Compounds with similar structures undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . These properties are determined through a combination of experimental techniques.科学研究应用

Anticancer Activity

The benzodioxol moiety present in this compound is known for its potential anticancer properties. Research suggests that derivatives of benzodioxol can inhibit the growth of cancer cells by interfering with cell signaling pathways . This compound could be explored for its efficacy against various cancer cell lines, and its mechanism of action could be elucidated through in vitro and in vivo studies.

Antimicrobial Properties

Compounds with a benzodioxol structure have been reported to exhibit antimicrobial activity. The specific configuration of N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide could be studied against a range of bacterial and fungal strains to assess its potential as a new class of antimicrobial agent .

Antioxidant Effects

Benzodioxol derivatives are also recognized for their antioxidant capabilities. This compound could be analyzed for its ability to scavenge free radicals and protect against oxidative stress, which is a contributing factor in many chronic diseases .

作用机制

Target of Action

N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide, also known as MFCD00245732, primarily targets multiple tyrosine kinases, including c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These targets play crucial roles in cell signaling pathways that regulate cellular proliferation, survival, and differentiation .

Mode of Action

N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide acts as a selective multi-targeted tyrosine kinase inhibitor . It suppresses the activity of its targets, thereby inhibiting the signaling pathways they regulate . Additionally, this compound suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .

Biochemical Pathways

The biochemical pathways affected by N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide are those regulated by its target tyrosine kinases . The suppression of these kinases disrupts the signaling pathways they control, leading to downstream effects such as inhibited cell proliferation and survival .

Pharmacokinetics

It is known to be orally available

Result of Action

The molecular and cellular effects of N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide’s action include the suppression of cell proliferation and survival due to its inhibition of key tyrosine kinases . Additionally, by suppressing Rad51, a critical component of double-stranded DNA repair, this compound may induce DNA damage in cancer cells .

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-18(21-13-8-9-16-17(11-13)24-12-23-16)15-7-4-10-20-19(15)25-14-5-2-1-3-6-14/h1-11H,12H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTKJGPBOFVDRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile](/img/structure/B2363178.png)

![5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one](/img/structure/B2363182.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2363186.png)

![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)

![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)